molecular formula C8H7IN2O3 B14811418 3-Cyclopropoxy-5-iodo-2-nitropyridine

3-Cyclopropoxy-5-iodo-2-nitropyridine

Cat. No.: B14811418
M. Wt: 306.06 g/mol
InChI Key: IJROEEZGTVWWNQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-iodo-2-nitropyridine is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodo-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The iodination and cyclopropoxylation steps follow, using appropriate reagents and conditions to introduce the iodine and cyclopropoxy groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodo-2-nitropyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the iodine atom.

    Reduction: 3-Cyclopropoxy-5-amino-2-nitropyridine.

    Oxidation: Products with oxidized cyclopropoxy groups.

Scientific Research Applications

3-Cyclopropoxy-5-iodo-2-nitropyridine is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of nitropyridine derivatives with biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodo-2-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-iodo-2-nitropyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodo-2-nitropyridine

InChI

InChI=1S/C8H7IN2O3/c9-5-3-7(14-6-1-2-6)8(10-4-5)11(12)13/h3-4,6H,1-2H2

InChI Key

IJROEEZGTVWWNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)I)[N+](=O)[O-]

Origin of Product

United States

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